N-[2-(1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant structural component in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 4-isopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE: Similar structure but with a different substituent on the benzene ring.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(6-METHOXYNAPHTHALEN-2-YL)PROPANAMIDE: Contains a naphthalene moiety instead of a benzene ring.
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is unique due to its specific combination of an indole moiety with a 4-isopropylbenzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H22N2O2S/c1-14(2)15-7-9-17(10-8-15)24(22,23)21-12-11-16-13-20-19-6-4-3-5-18(16)19/h3-10,13-14,20-21H,11-12H2,1-2H3 |
InChI Key |
HGPDPRVHKMGHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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